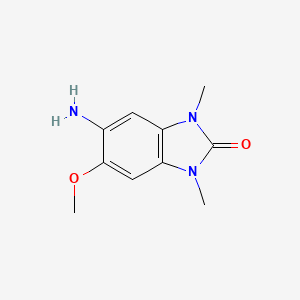
N-Allylcyclopentylamine
Overview
Description
N-Allylcyclopentylamine is an organic compound with the chemical formula C8H15N. It is a colorless liquid with a low boiling point, medium polarity, and low viscosity. This compound is soluble in various organic solvents at room temperature and is often used as an intermediate in organic synthesis. It finds applications in the synthesis of pharmaceutical raw materials, surfactants, dyes, polymers, and catalysts .
Mechanism of Action
Target of Action
N-Allylcyclopentylamine, also known as N-allyl-N-cyclopentylamine, is an organic building block It’s noted that it may have an impact on the respiratory system .
Mode of Action
It’s known that it can be used in the preparation of N,N-cyclopentylallylurea
Biochemical Pathways
It’s known that it can be used as a building block in organic synthesis
Pharmacokinetics
Some physical properties such as boiling point (155-160°c), density (0855 g/mL at 25°C), and refractive index (n20/D 146) are reported
Action Environment
It’s worth noting that the compound is classified as a dangerous good for transport and may be subject to additional shipping charges . This suggests that certain environmental conditions could potentially affect its stability and efficacy.
Preparation Methods
N-Allylcyclopentylamine can be synthesized by reacting an allyl compound with cyclopentylamine. One common method involves the reaction of allyl chloride with cyclopentylamine in the presence of a base to obtain the target product . The reaction conditions typically include:
Reactants: Allyl chloride and cyclopentylamine
Catalyst/Base: A suitable base such as sodium hydroxide or potassium carbonate
Solvent: An organic solvent like dichloromethane or toluene
Temperature: Room temperature or slightly elevated temperatures
Chemical Reactions Analysis
N-Allylcyclopentylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group or the amine group can be substituted with other functional groups.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution or addition reaction .
Scientific Research Applications
N-Allylcyclopentylamine has several scientific research applications:
Biology: The compound can be used in biochemical research, particularly in the study of amine-containing compounds and their interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.
Comparison with Similar Compounds
N-Allylcyclopentylamine can be compared with other similar compounds, such as:
N-Allylcyclohexylamine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
N-Allyl-N-methylaniline: Contains an aniline group instead of a cyclopentyl group.
Allylcyclopentylamine: Lacks the N-allyl substitution, having only the allyl and cyclopentyl groups.
The uniqueness of this compound lies in its specific combination of the allyl and cyclopentyl groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
N-prop-2-enylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-7-9-8-5-3-4-6-8/h2,8-9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSIKBGUCQWRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407930 | |
| Record name | N-Allylcyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55611-39-7 | |
| Record name | N-Allylcyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allylcyclopentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)
![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)
![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)






![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)


